

# Spectroscopic comparison of Bilastine and Bilastine N-Oxide

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Compound of Interest		
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# A Spectroscopic Showdown: Bilastine vs. Bilastine N-Oxide

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of second-generation antihistamines, bilastine stands out for its efficacy and favorable safety profile, largely attributed to its minimal metabolism in the human body.[1][2][3] However, understanding the characteristics of its metabolites, such as **Bilastine N-Oxide**, is crucial for comprehensive safety and impurity profiling. This guide provides a detailed spectroscopic comparison of bilastine and its primary metabolite, **Bilastine N-Oxide**, supported by experimental data to aid researchers in their analytical and drug development endeavors.

### At a Glance: Key Spectroscopic Differences

The introduction of an oxygen atom at the piperidine nitrogen to form **Bilastine N-Oxide** results in distinct and measurable changes in its spectroscopic properties. The most notable differences are observed in the mass-to-charge ratio in mass spectrometry and the chemical shifts of protons near the nitrogen atom in <sup>1</sup>H NMR spectroscopy.

### **Comparative Spectroscopic Data**

The following tables summarize the key quantitative spectroscopic data for Bilastine and **Bilastine N-Oxide**, compiled from available literature.



**Table 1: Mass Spectrometry Data** 

Parameter	Bilastine	Bilastine N-Oxide
Molecular Formula	C28H37N3O3	C28H37N3O4
Molecular Weight	463.62 g/mol	479.62 g/mol [4]
[M+H]+ (Da)	464.3	480.4[5][6][7]
Key Fragmentation Ions	Precursor Ion: 464.3, Product Ion: 272	A likely fragmentation pattern has been published, indicating a difference of 16 Da from Bilastine.[6][7]

## Table 2: <sup>1</sup>H NMR Spectroscopic Data (Solvent: d<sub>6</sub>-DMSO)

Proton Assignment	Bilastine ${}^{1}$ H NMR Chemical Shift ( $\delta$ ppm)	Bilastine N-Oxide ¹H NMR Chemical Shift (δ ppm)[4]
-CH₃ (ethoxy)	A published spectrum is available, but specific shifts are not detailed.	0.9935-1.0203 (t, 3H)
-CH₃ (propanoic acid)	1.4220 (s, 6H)	
Piperidine Protons	1.9313-1.9567 (m, 2H), 3.3400-3.3670 (m, 3H), 3.6778-3.6859 (m, 4H)	_
Ethyl Linker Protons	2.5791-2.6543 (m, 2H), 3.1181 (m, 2H)	_
Ethoxy Protons	3.4775-3.5239 (m, 2H), 3.8485-3.8690 (m, 2H), 4.4304 (t, 2H)	_
Aromatic Protons	7.0378-7.0528 (m, 2H), 7.1744-7.2034 (m, 2H), 7.2934-7.3086 (m, 2H), 7.5319-7.5959 (dd, 2H)	

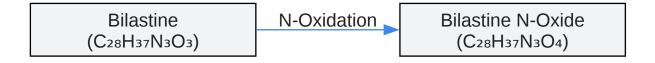


Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Bilastine Characteristic Peaks (cm <sup>-1</sup> )[5]	Bilastine N-Oxide Characteristic Peaks (cm <sup>-1</sup> )
O-H Stretch	3404	Data not available in the searched literature.
C-H Stretch	2968, 2926, 2855	
C=O Stretch	1665	
C-N Stretch (Aromatic)	~1121	_

## Metabolic Pathway: From Bilastine to Bilastine N-Oxide

Bilastine undergoes limited metabolism in humans, with the majority of the dose excreted unchanged. The formation of **Bilastine N-Oxide** is a minor metabolic pathway involving the oxidation of the tertiary amine on the piperidine ring. This biotransformation is consistent with oxidative processes that can occur during drug metabolism.



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Caption: Metabolic conversion of Bilastine to Bilastine N-Oxide.

### **Experimental Protocols**

The following are summaries of methodologies used for the spectroscopic analysis of Bilastine and its N-Oxide metabolite.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



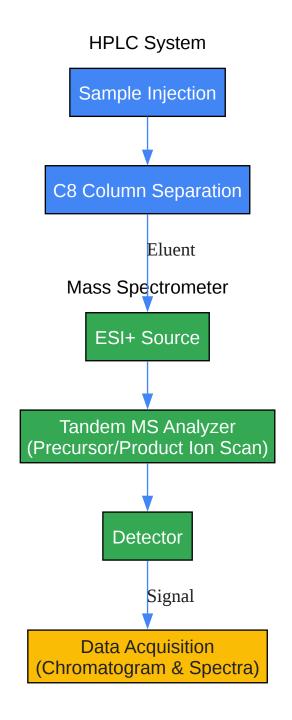




This technique is instrumental in identifying and quantifying Bilastine and its metabolites in biological matrices and forced degradation studies.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Column: A C8 column (e.g., 250 mm x 4.6 mm) is often employed.
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Ionization: Positive ion electrospray ionization (ESI+) is typically used.[7]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions. For Bilastine, the transition is m/z 464.3 → 272. For Bilastine N-Oxide, the precursor ion is m/z 480.4.





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Caption: A generalized workflow for LC-MS/MS analysis.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of molecules.

• Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).



- Solvent: Deuterated dimethyl sulfoxide (d6-DMSO) is a suitable solvent.[4]
- Reference Standard: Tetramethylsilane (TMS) is used as an internal standard.[4]
- Experiments: ¹H NMR and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Sample Preparation: The sample is typically mixed with potassium bromide (KBr) to form a pellet or analyzed as a thin film.
- Analysis: The sample is exposed to infrared radiation over a range of wavenumbers (e.g., 4000-400 cm<sup>-1</sup>), and the resulting spectrum shows absorption bands corresponding to specific molecular vibrations.

#### Conclusion

The spectroscopic data clearly differentiates Bilastine from its N-Oxide metabolite. The 16 Da mass shift in the mass spectrum is a definitive indicator of the N-oxidation. Furthermore, the changes in the <sup>1</sup>H NMR chemical shifts, particularly for the protons on the piperidine ring and adjacent methylene groups, provide structural confirmation of the site of oxidation. These spectroscopic signatures are invaluable for the specific identification and quantification of **Bilastine N-Oxide** in metabolic studies, impurity profiling, and quality control of the parent drug. This guide provides a foundational reference for researchers, enabling a more targeted and efficient analytical approach in the study of Bilastine and its related compounds.

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